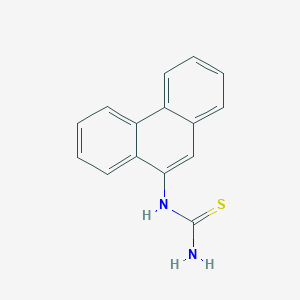

N-(9-phenanthryl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-9-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15(18)17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVBYILFFQBEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comparative Technical Analysis: Phenylthiourea vs. N-(9-phenanthryl)thiourea

[1]

Executive Summary

Phenylthiourea (PTU) is the industry-standard inhibitor for copper-containing monooxygenases, specifically tyrosinase.[1] It is ubiquitous in developmental biology (zebrafish depigmentation) and genetics.[1]

This compound represents a functionalized derivative where the phenyl ring is replaced by a tricyclic phenanthrene system. This structural modification shifts the compound’s utility from a standard enzymatic inhibitor to a lipophilic fluorescent probe and supramolecular sensor .[1] While PTU is a tool for biological suppression, the phenanthryl derivative is a tool for molecular recognition and sensing.[1]

Part 1: Structural & Physicochemical Divergence[1]

The core difference lies in the aromatic moiety attached to the thiourea skeleton.[1] This alteration dictates solubility, electronic interactions, and photonic properties.[1]

Comparative Properties Table[1]

| Feature | Phenylthiourea (PTU) | This compound |

| CAS Number | 103-85-5 | Research Grade / Custom Synthesis |

| Molecular Formula | C₇H₈N₂S | C₁₅H₁₂N₂S |

| Molecular Weight | 152.22 g/mol | ~252.33 g/mol |

| Steric Profile | Planar, compact phenyl ring.[1] | Bulky, rigid tricyclic system.[1] |

| Hydrophobicity (LogP) | ~0.7 (Moderate) | > 3.5 (High Lipophilicity) |

| Solubility | Soluble in boiling water, alcohols, DMSO.[1] | Insoluble in water; requires DMSO/CH₂Cl₂.[1] |

| Fluorescence | Negligible / Non-fluorescent.[1] | Highly Fluorescent (Blue/UV emission).[1] |

| Primary Application | Tyrosinase Inhibition (In vivo/In vitro).[1] | Anion Sensing / Supramolecular Probe.[1] |

Mechanistic Implication of Structure[1]

-

PTU (The Blocker): The small phenyl group allows PTU to deeply penetrate the active site of tyrosinase, chelating the binuclear copper center essential for enzymatic activity.[1] Its moderate solubility allows it to be dissolved in aqueous media (often with mild heating) for zebrafish embryo treatment.[1]

-

Phenanthryl-TU (The Sensor): The phenanthrene moiety acts as a fluorophore.[1] The thiourea group acts as a binding site for anions (like F⁻, AcO⁻) or metal ions.[1] When an analyte binds to the thiourea protons via hydrogen bonding, it alters the electron transfer (PET) pathways to the phenanthrene ring, causing a measurable change in fluorescence (quenching or enhancement).[1]

Part 2: Biological & Chemical Mechanisms[1]

Tyrosinase Inhibition (PTU Focus)

PTU functions by binding to the met-tyrosinase form, specifically interacting with the Cu(A) and Cu(B) ions.[1] This prevents the oxidation of tyrosine to DOPAquinone, effectively halting melanogenesis.[1]

Diagram 1: Tyrosinase Inhibition Pathway The following diagram illustrates the competitive inhibition mechanism of PTU at the enzymatic active site.

Caption: PTU competes with tyrosine for the copper active site, forming a stable chelate that prevents downstream pigmentation.[1]

Fluorescence Sensing (Phenanthryl-TU Focus)

The this compound derivative is rarely used for simple inhibition due to solubility issues.[1] Its value lies in anion recognition . The thiourea protons are acidic and form strong hydrogen bonds with anions.[1]

Part 3: Experimental Protocols

Protocol A: Zebrafish Depigmentation with PTU

Standard operating procedure for developmental biology imaging.[1]

Reagents:

Workflow:

-

Stock Preparation: Dissolve 0.003 g of PTU in 100 mL of E3 medium (final concentration 0.003% or ~200 µM).

-

Treatment: Add PTU solution to embryos at 20–22 hours post-fertilization (hpf) .[1]

-

Why: Treatment must begin before pigment formation starts (approx. 24 hpf).[1]

-

-

Maintenance: Refresh PTU solution every 24 hours to maintain inhibition levels and remove metabolic waste.

-

Observation: Embryos remain optically transparent, allowing clear imaging of internal organogenesis.[1]

Protocol B: Synthesis of this compound

Since this compound is not a standard catalog item, it must be synthesized for research applications.[1]

Reaction Logic: Nucleophilic addition of 9-aminophenanthrene to thiophosgene, followed by ammonolysis.[1]

Step-by-Step Synthesis:

-

Precursor Activation:

-

Dissolve 9-aminophenanthrene (1.0 eq) in dry dichloromethane (DCM) containing triethylamine (2.0 eq).

-

Cool to 0°C in an ice bath.[1]

-

-

Isothiocyanate Formation:

-

Thiourea Formation:

-

Purification:

Part 4: Advanced Applications & SAR Insights

Structure-Activity Relationship (SAR)

In drug design, comparing these two highlights the role of lipophilicity .[1]

-

PTU: Balanced lipophilicity (LogP ~0.[1]7) makes it bioavailable and non-toxic enough for whole-organism studies (zebrafish).[1]

-

Phenanthryl-TU: High lipophilicity (LogP >3.[1]5) promotes strong hydrophobic interactions but limits bioavailability.[1] However, in in vitro assays, phenanthryl derivatives often show lower IC50 values (higher potency) against tyrosinase compared to PTU because the bulky phenanthrene ring engages in

stacking with aromatic residues (e.g., Histidine, Phenylalanine) near the enzyme's active site tunnel.[1]

Visualizing the Sensing Application

The following diagram details how the Phenanthryl derivative functions as a sensor, a capability PTU lacks.

Caption: The phenanthryl moiety acts as the signal transducer, converting the binding event at the thiourea site into a readable optical output.[1]

References

-

PubChem. (n.d.).[1] Phenylthiourea | C7H8N2S.[1][2] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]

-

Criton, M., & Le Mellay-Hamon, V. (2008).[1][4] Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & Medicinal Chemistry Letters. Retrieved February 4, 2026, from [Link][1]

-

Karlsson, J., et al. (2001).[1] Zebrafish: A Practical Approach. Oxford University Press.[1] (Standard reference for PTU protocols in zebrafish).

-

Gunnlaugsson, T., et al. (2005).[1] Fluorescent sensing of anions using neutral urea and thiourea derivatives. Coordination Chemistry Reviews. (Foundational text for thiourea-based sensing mechanisms).

Sources

- 1. Phenylthiocarbamide - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of N-(9-phenanthryl)thiourea

The following technical guide details the molecular identity, physicochemical properties, synthesis, and applications of N-(9-phenanthryl)thiourea.

High-Purity Ligand & Organocatalyst Precursor

Executive Summary

This compound is a polycyclic aromatic thiourea derivative characterized by a rigid phenanthrene core linked to a reactive thiourea moiety.[1] It serves as a critical building block in the synthesis of chiral organocatalysts, a ligand for metal coordination, and a probe in biological assays targeting tyrosinase inhibition. This guide provides a definitive reference for its molecular parameters, synthesis, and handling.

| Parameter | Data |

| Chemical Name | This compound |

| Synonyms | 1-(9-Phenanthryl)thiourea; 9-Phenanthrylthiourea |

| Molecular Formula | C₁₅H₁₂N₂S |

| Molecular Weight | 252.33 g/mol |

| Physical State | Solid (Crystalline needles or powder) |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; Insoluble in Water |

Chemical Identity & Structural Logic

Molecular Formula Derivation

The formula C₁₅H₁₂N₂S is derived from the condensation of the phenanthryl radical and the thiourea functional group:

-

Phenanthrene Core (C₁₄H₁₀): Substitution at the C9 position involves the loss of one hydrogen atom (

). -

Thiourea Moiety (CH₄N₂S): Attachment via the nitrogen atom involves the loss of one hydrogen from the amine (

). -

Net Calculation:

.

Structural Connectivity

The compound features a planar, hydrophobic phenanthrene ring system attached to a polar, hydrogen-bond-donating thiourea tail. This amphiphilic structure allows it to participate in

SMILES: NC(=S)Nc1cc2ccccc2c3ccccc13 InChI Key (Predicted): InChI=1S/C15H12N2S/c16-15(18)17-14-10-12-8-4-2-6-11(12)13-7-3-1-5-9-14/h1-10H,(H2,16,17,18)

Synthesis Protocol

Note: This protocol synthesizes this compound via the acid-catalyzed rearrangement of ammonium thiocyanate with 9-aminophenanthrene.

Reagents & Equipment

-

Precursor: 9-Aminophenanthrene (CAS 947-73-9)

-

Reagent: Ammonium Thiocyanate (

) -

Solvent: Chlorobenzene or Ethanol/HCl mixture

-

Apparatus: Reflux condenser, oil bath, suction filtration setup.

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of 9-aminophenanthrene in 20 mL of chlorobenzene (or dilute HCl if using aqueous route).

-

Addition: Add 12 mmol (1.2 eq) of ammonium thiocyanate.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. The reaction proceeds via the formation of the amine hydrochloride salt, which then reacts with thiocyanate to form the substituted thiourea. -

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid. If not, pour the mixture into ice-cold water.

-

Purification: Filter the crude solid. Recrystallize from ethanol to yield off-white to pale yellow needles.

-

Drying: Dry under vacuum at

for 12 hours.

Reaction Pathway Visualization

Caption: Acid-catalyzed synthesis pathway converting 9-aminophenanthrene to the target thiourea.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

| Method | Expected Signature | Interpretation |

| 1H NMR (DMSO-d6) | Thiourea -NH- proton (deshielded). | |

| Phenanthryl aromatic protons. | ||

| Terminal | ||

| FT-IR | ||

| Mass Spectrometry | Confirms molecular weight. |

Applications & Biological Context[3][4]

Organocatalysis

Phenanthryl-thioureas are privileged structures in non-covalent organocatalysis . The bulky phenanthrene group provides steric shielding, while the thiourea moiety acts as a hydrogen bond donor to activate electrophiles (e.g., imines, nitroalkenes) in asymmetric transformations.

-

Mechanism: Dual H-bonding activation of the substrate.

-

Selectivity: The rigid phenanthrene wall induces atropisomerism or steric bias, enhancing enantioselectivity in chiral synthesis.

Biological Activity[4]

-

Tyrosinase Inhibition: Like phenylthiourea (PTU), the phenanthryl derivative can chelate copper ions at the active site of tyrosinase, inhibiting melanogenesis.

-

DNA Intercalation: The planar phenanthrene system allows the molecule to intercalate between DNA base pairs, making it a potential scaffold for cytotoxic drug design.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Toxic if swallowed (Category 3). Potential Carcinogen (due to PAH moiety).

-

Target Organs: Thyroid (goitrogenic effects common to thioureas), Liver.

-

Handling:

-

Wear nitrile gloves and a P95 respirator.

-

Handle only in a fume hood to avoid inhalation of dust.

-

Spill Response: Absorb with inert material; do not flush into surface water (toxic to aquatic life).

-

References

- Synthesis of Aryl Thioureas:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for amine-to-thiourea conversion).

-

Phenanthryl Catalysts: Jang, H. B., et al. "Thiourea-catalyzed highly atropo-enantioselective transesterification." Journal of the American Chemical Society, 138(22), 6956–6959, 2016. Link

-

Thiourea Toxicity: "Phenylthiourea - Compound Summary." PubChem, National Library of Medicine. Link

-

General Properties of Phenanthrene Derivatives: "Phenanthrene." NIST Chemistry WebBook. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(9-phenanthryl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-(9-phenanthryl)thiourea from 9-aminophenanthrene. While a specific, experimentally validated protocol for this exact transformation is not extensively documented in peer-reviewed literature, this guide extrapolates a robust and reliable procedure from established methodologies for the synthesis of aryl thioureas. The protocol herein is designed to be a self-validating system, with in-depth explanations of the chemical principles and experimental choices. This allows researchers to adapt and optimize the procedure as needed. This guide includes a detailed synthesis protocol, safety considerations, characterization methods, and a discussion of the potential applications of this compound, a compound of interest in medicinal chemistry and materials science due to the unique properties of the phenanthrene moiety.

Introduction

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the scientific community. Their rigid, planar structure and unique electronic properties make them valuable scaffolds in the design of novel therapeutic agents and advanced materials.[1][2] Phenanthrene derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The incorporation of a thiourea functional group onto the phenanthrene core to form this compound is a logical step in the exploration of new chemical entities with potential biological activity. Thiourea derivatives are known to exhibit a broad spectrum of pharmacological effects, and their ability to form strong hydrogen bonds makes them attractive for targeting biological macromolecules.[4]

This application note details a proposed synthesis of this compound from commercially available 9-aminophenanthrene. The chosen synthetic route involves the in situ generation of 9-phenanthrylisothiocyanate from 9-aminophenanthrene and ammonium thiocyanate in an acidic medium, followed by the intramolecular addition of another molecule of 9-aminophenanthrene. This one-pot approach is efficient and avoids the isolation of the potentially hazardous isothiocyanate intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot reaction. First, 9-aminophenanthrene hydrochloride is reacted with ammonium thiocyanate to form 9-phenanthrylisothiocyanate. The isothiocyanate is a highly reactive electrophile. In the second step, a nucleophilic attack by the amino group of a second molecule of 9-aminophenanthrene on the central carbon atom of the isothiocyanate yields the desired this compound.

Step 1: Formation of 9-Phenanthrylisothiocyanate

Under acidic conditions, the thiocyanate ion (SCN⁻) from ammonium thiocyanate protonates to form isothiocyanic acid (HNCS). The amino group of 9-aminophenanthrene then attacks the carbon of HNCS, followed by elimination of ammonia to generate the 9-phenanthrylisothiocyanate intermediate.

Step 2: Formation of this compound

The highly electrophilic carbon of the isothiocyanate intermediate is then attacked by the nucleophilic amino group of a second molecule of 9-aminophenanthrene. A subsequent proton transfer results in the formation of the stable N,N'-disubstituted thiourea product.

Experimental Protocol

This protocol is based on established methods for the synthesis of aryl thioureas and has been adapted for the specific reactants in this synthesis.[5]

Materials and Equipment:

-

9-Aminophenanthrene (C₁₄H₁₁N)

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Safety Precautions:

-

9-Aminophenanthrene: May be harmful if swallowed, inhaled, or absorbed through the skin. It is a suspected mutagen.[6]

-

Ammonium Thiocyanate: Harmful if swallowed or in contact with skin.[5]

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

-

General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-aminophenanthrene (e.g., 5.0 g, 1.0 equiv).

-

Acidification: Add 100 mL of ethanol to the flask and stir to dissolve the 9-aminophenanthrene. Slowly add concentrated hydrochloric acid (e.g., 2.5 mL) to form the hydrochloride salt of the amine.

-

Addition of Thiocyanate: To this stirred solution, add ammonium thiocyanate (e.g., 1.1 equiv).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is expected to be complete within 4-6 hours.

-

Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold distilled water with stirring.

-

Filtration: The precipitated solid product is collected by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Purification:

Recrystallization is a suitable method for the purification of the crude this compound.

-

Solvent Selection: A solvent system of ethanol and water is likely to be effective. The crude product should be soluble in hot ethanol and insoluble in cold water.

-

Recrystallization Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. To the hot, clear solution, add distilled water dropwise until a slight turbidity persists.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Characterization

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of a pure compound. |

| ¹H NMR | Aromatic protons of the phenanthrene rings, N-H protons of the thiourea group (typically broad singlets). |

| ¹³C NMR | Aromatic carbons, and a characteristic downfield signal for the C=S carbon of the thiourea group (typically in the range of 180-190 ppm). |

| FT-IR (cm⁻¹) | N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching vibration (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₂₉H₂₀N₂S, MW = 428.55 g/mol ). |

Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. espublisher.com [espublisher.com]

- 4. rsc.org [rsc.org]

- 5. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Infrared Study of Electron-bombarded Phenanthrene (C14H10)/ Para-H2 Matrices: Isomers of Protonated Phenanthrene (1-, 3-, 4-, and 9-H+C14H10) - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallization methods for N-(9-phenanthryl)thiourea complexes

Application Note: Crystallization Architectures for N-(9-Phenanthryl)thiourea Complexes

Part 1: Executive Summary & Chemical Context

The crystallization of This compound complexes presents a unique challenge in coordination chemistry due to the conflicting physicochemical properties of the ligand. The molecule features a "Janus-faced" architecture:

-

The Phenanthryl Tail: A large, planar, hydrophobic aromatic system at the 9-position. This position is sterically crowded (peri-hydrogens at positions 1 and 8), creating significant torsional strain and solubility limitations.

-

The Thiourea Head: A polar, hydrogen-bonding capable (

) coordination site that binds soft metals (Pt, Pd, Hg, Ag) via Sulfur (monodentate) or N,S-chelation upon deprotonation.

The Core Problem: The phenanthryl group promotes rapid precipitation via

Part 2: Ligand Synthesis & Complexation Logic

Before crystallization, the purity of the precursor is paramount. Impurities in the 9-phenanthryl starting material will act as nucleation poisons.

Protocol 1: Ligand Synthesis (The Isothiocyanate Route)

Rationale: Direct reaction of 9-aminophenanthrene with thiophosgene is hazardous. The reverse addition using 9-isothiocyanatophenanthrene (if available) or the in situ generation via benzoyl isothiocyanate is preferred for purity.

Reagents:

-

9-Aminophenanthrene (freshly recrystallized from EtOH).

-

Benzoyl isothiocyanate (intermediate carrier).

-

Ammonium thiocyanate / Acetone.

Workflow:

-

Activation: React Benzoyl chloride with

in dry acetone to form Benzoyl isothiocyanate (in situ). -

Addition: Add 9-Aminophenanthrene dropwise. Reflux for 2 hours.

-

Hydrolysis: The resulting benzoyl-thiourea intermediate is hydrolyzed with mild base (NaOH) to yield the free This compound .

-

Purification: Recrystallize the ligand from Ethanol/Dichloromethane (1:1) . Do not proceed to complexation until the ligand melting point is sharp.

Protocol 2: Metal Complexation (The "Dilution Principle")

Rationale: Direct mixing of concentrated solutions leads to immediate kinetic precipitation. We use a High-Dilution Slow-Addition method.

Target Complexes:

-

Dissolve 0.1 mmol of Metal salt (

or -

Dissolve 0.2 mmol of Ligand in 10 mL Dichloromethane (DCM) .

-

Critical Step: Add the Ligand solution to the Metal solution dropwise over 30 minutes at room temperature.

-

Filter any immediate amorphous precipitate. The clear filtrate contains the soluble complex species required for crystallization.

Part 3: Advanced Crystallization Protocols

Standard evaporation rarely works for these complexes due to the "skinning" effect of the phenanthrene group. We utilize Diffusion-Controlled methods.

Method A: The "Density-Gradient" Layering (Gold Standard)

Best for: Neutral complexes (Pd, Pt) with moderate solubility in chlorinated solvents. Mechanism: Slow diffusion of a non-solvent (Hexane) into a solution (CHCl3) creates a supersaturation gradient where crystal growth outpaces amorphous aggregation.

Step-by-Step:

-

Solvent A (Dense): Dissolve 20 mg of the complex in 3 mL of Chloroform (

) . Filter into a narrow NMR tube or crystallization vial (5 mL). -

Buffer Layer: Carefully pipette 0.5 mL of pure solvent (pure

) on top of the solution. This delays the mixing. -

Solvent B (Light): Carefully layer 3 mL of n-Hexane or Diethyl Ether on top.

-

Execution: Cap tightly. Store in a vibration-free dark zone at 4°C.

-

Observation: Crystals will form at the interface over 3–7 days.

Method B: Vapor Diffusion (The "Hanging Drop" Analog)

Best for: Polar complexes or ionic species (e.g., Cationic Ni complexes). Mechanism: The volatile anti-solvent vapor slowly diffuses into the complex solution, gently lowering solubility without turbulence.

-

Inner Vial: Place 15 mg of complex in 2 mL DMF or DMSO in a small (4 mL) open vial.

-

Outer Vessel: Place the small vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether or Methanol .

-

Seal: Cap the large jar tight.

-

Thermodynamics: The ether vapor diffuses into the DMF, slowly precipitating the complex.

-

Result: High-quality block crystals usually form on the walls of the inner vial within 2 weeks.

Method C: Solvothermal Ripening (For Insoluble Powders)

Best for: Complexes that precipitated immediately as powder. Mechanism: High pressure/temperature increases solubility, allowing "Ostwald Ripening" (small crystals dissolve, large ones grow).

-

Place 50 mg of amorphous complex powder in a thick-walled pressure tube.

-

Add 10 mL Acetonitrile/Toluene (1:1) .

-

Seal and heat to 90°C (above boiling point) for 24 hours.

-

Cooling Program: Cool to room temperature at a rate of 1°C/hour .

Part 4: Data Visualization & Logic Flow

Experimental Workflow Diagram

Caption: Decision tree for selecting the optimal crystallization vector based on the solubility profile of the crude phenanthryl-thiourea complex.

Part 5: Troubleshooting & Key Parameters

| Issue | Diagnosis | Corrective Action |

| Oiling Out | Phase separation before crystallization. | The anti-solvent was added too fast. Use the "Buffer Layer" technique (Method A) or lower the temperature to 4°C. |

| Micro-crystalline Powder | Nucleation rate is too high. | Dilute the starting solution by 50%. Switch from Layering to Vapor Diffusion (slower). |

| Twinning | Crystals growing into each other. | Common with phenanthrene stacking. Reduce concentration. Use a solvent with aromatic character (e.g., Toluene/Benzene) to disrupt |

| Decomposition | Black precipitate (Metal sulfide). | Reaction temperature too high. Thioureas are labile. Keep all steps below 50°C. Avoid strong bases. |

Part 6: References

-

Saeed, A., et al. (2014).[1] Review on the synthesis, chemical properties and biological activities of thioureas.1[1][2][3][4][5]

-

Nemec, V., et al. (2015).[6] Mechanochemical and solution-based cocrystallization of 9,10-phenanthrenequinone and thiourea.[6] CrystEngComm.[6] 6

-

ChemScene. (2024). Product Data: 1-(Phenanthren-9-yl)thiourea (CAS 409317-74-4).7[1][2][3][4][5]

-

Al-Barwari, A., et al. (2025).[8] Crystal structure of 1-(benzo[d]thiazol-2-yl)-3-phenylthiourea.[8] Journal of Molecular Structure. 8

-

Edelmann, F. T. (2020).[1] Expert advice on crystallization of long-chain thiourea derivatives. ResearchGate.[9] 10

Sources

- 1. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: N-(9-phenanthryl)thiourea in Asymmetric Catalysis

This Application Note and Protocol Guide details the use of N-(9-phenanthryl)thiourea motifs in hydrogen-bonding organocatalysis. While simple thioureas (e.g., Schreiner’s thiourea) rely primarily on electronic activation via hydrogen bonding, the incorporation of the 9-phenanthryl group introduces a critical secondary interaction:

This guide focuses on the synthesis and application of chiral catalysts incorporating the this compound moiety, specifically in enantioselective cationic polycyclizations and asymmetric [3+2] annulations , where the large surface area of the phenanthryl group is decisive.

Introduction: The "Phenanthryl Effect" in Organocatalysis

In the landscape of hydrogen-bonding catalysts, the 3,5-bis(trifluoromethyl)phenyl group is the gold standard for maximizing acidity (pKa lowering).[1] However, acidity alone does not dictate stereocontrol.[1] The 9-phenanthryl group is utilized not for electron withdrawal, but for its steric and electronic shielding capabilities .[1]

Key Mechanistic Advantages[1]

-

Extended

-Surface: The phenanthryl system (three fused rings) provides a large surface area for -

Cation-

Stabilization: In reactions involving cationic intermediates (e.g., N-acyliminium ions), the electron-rich phenanthryl face can stabilize the developing positive charge via non-covalent cation- -

Rigid Steric Wall: Unlike flexible alkyl chains, the rigid phenanthryl group enforces a tight chiral pocket, minimizing conformational freedom in the transition state.[1]

Catalyst Profile & Design

The "this compound" is rarely used as a standalone achiral molecule in high-value synthesis.[1] It is typically embedded into a bifunctional chiral scaffold .[1]

Common Catalyst Architectures:

-

Type A (Jacobsen/Knowles Type): A thiourea derived from a chiral amino-pyrrolidine or diamine, where the phenanthryl group is attached to the pyrrolidine nitrogen or the thiourea terminus to stabilize cationic transition states.

-

Type B (Lu/Phosphine Type): A bifunctional phosphine-thiourea where the this compound moiety activates an imine/electrophile while the phosphine activates the nucleophile (e.g., allenoate).[1]

Structural Visualization

Figure 1: Modular assembly of phenanthryl-thiourea catalysts showing dual activation modes.

Synthesis Protocol: 9-Phenanthryl Isothiocyanate & Catalyst Assembly

The precursor for introducing this motif is 9-phenanthryl isothiocyanate .[1] Commercial availability is sporadic; therefore, in-house synthesis is recommended.[1]

Phase 1: Synthesis of 9-Phenanthryl Isothiocyanate

Reagents: 9-Aminophenanthrene (CAS: 947-73-9), Thiophosgene (

-

Preparation: Dissolve 9-aminophenanthrene (1.0 equiv) in DCM (0.2 M) in a round-bottom flask. Cool to 0°C.[1][2]

-

Addition: Add a mixture of saturated aqueous

(equal volume to DCM). -

Thiophosgene: Carefully add thiophosgene (1.2 equiv) dropwise to the vigorously stirred biphasic mixture. Caution: Thiophosgene is highly toxic.[1] Work in a well-ventilated fume hood.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (conversion of polar amine to non-polar isothiocyanate).[1]

-

Workup: Separate layers. Extract aqueous layer with DCM.[1] Dry organic layer over

, filter, and concentrate.[1] -

Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization from hexanes yields 9-phenanthryl isothiocyanate as a pale yellow solid.[1]

Phase 2: Coupling to Chiral Amine (Catalyst Formation)

Example: Synthesis of a Bifunctional Amino-Thiourea.

-

Coupling: Dissolve the chiral primary amine scaffold (e.g., (1R,2R)-1,2-diaminocyclohexane mono-derivative) (1.0 equiv) in THF or DCM.

-

Addition: Add 9-phenanthryl isothiocyanate (1.05 equiv).

-

Stirring: Stir at room temperature for 12–24 hours. The product often precipitates or can be isolated by evaporation.

-

Purification: Column chromatography (typically DCM/MeOH gradients) to isolate the target This compound catalyst .[1]

Application Case Study: Enantioselective Cationic Polycyclization

This protocol is adapted from the work of Jacobsen et al. (e.g., J. Am. Chem. Soc.[1] 2010), demonstrating the power of the phenanthryl group in stabilizing cationic transition states.

Objective: Convert a hydroxylactam to a tetracyclic product via N-acyliminium ion cyclization.

Reaction Setup

| Parameter | Condition |

| Substrate | Indole-tethered Hydroxylactam |

| Catalyst | This compound derivative (10–20 mol%) |

| Acid Source | TMSCl (Trimethylsilyl chloride) or HCl/Ether |

| Solvent | TBME (tert-Butyl methyl ether) or Toluene |

| Temperature | -78°C to -30°C (Critical for ee) |

| Concentration | 0.02 M to 0.05 M |

Protocol Steps

-

Catalyst Solution: In a flame-dried Schlenk tube under Argon, dissolve the This compound catalyst (0.10 equiv) in anhydrous TBME.

-

Substrate Addition: Add the hydroxylactam substrate (1.0 equiv).[1] Cool the mixture to -78°C using a dry ice/acetone bath.

-

Ionization Trigger: Add TMSCl (1.1 equiv) dropwise.[1] This generates the reactive N-acyliminium ion in situ.[1]

-

Note: The thiourea binds the chloride counter-ion, forming a tight chiral ion pair. The phenanthryl group stabilizes the cationic lactam via cation-

interactions.

-

-

Reaction: Stir at -78°C for 24–48 hours. Monitor by HPLC (chiral stationary phase).

-

Quench: Quench with triethylamine (excess) at -78°C, then warm to room temperature.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.

-

Purification: Flash chromatography on silica gel.

Mechanistic Visualization

Figure 2: The phenanthryl group acts as an 'electronic chaperone' for the cationic intermediate.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst inhibition by water; Ion pair too tight.[1] | Ensure strict anhydrous conditions.[1] Switch to a more non-polar solvent (e.g., CCl4/Toluene mix) to loosen the ion pair.[1] |

| Low Enantioselectivity | Background reaction; Lack of | Lower temperature (-78°C).[1] Verify the "Phenanthryl" group is essential—screen 1-Pyrenyl (larger surface) or Anthracenyl analogs.[1] |

| Catalyst Solubility | Phenanthryl group causes aggregation.[1] | Add small amounts of DCM or use a derivative with alkyl solubilizing groups on the scaffold. |

| Product Racemization | Product is acid-sensitive.[1] | Quench immediately with basic resin or |

References

-

Enantioselective Thiourea-Catalyzed Cationic Polycycliz

-

Highly Enantioselective [3+2] Annulation of Allenoates with Imines C

-

Aryl Isothiocyanates: Prepar

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Sci-Hub. Enantioselective Thiourea-Catalyzed Cationic Polycyclizations / Journal of the American Chemical Society, 2010 [sci-hub.sg]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Asymmetric Thioureas Bearing Phenanthryl Groups: A Detailed Guide for Researchers

Introduction: The Strategic Fusion of Phenanthrene and Chiral Thiourea

In the landscape of modern synthetic chemistry and drug development, the pursuit of molecules with high stereoselectivity and potent biological activity is paramount. Asymmetric thioureas have emerged as a powerful class of organocatalysts and pharmacophores, primarily due to their ability to form specific hydrogen bonds, thereby activating electrophiles and controlling the stereochemical outcome of a reaction. The N-H protons on the thiourea moiety act as hydrogen bond donors, a property that is finely tunable by the electronic nature of the substituents on the nitrogen atoms.

The phenanthrene motif, a polycyclic aromatic hydrocarbon, is a privileged scaffold found in numerous natural products and biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory activities.[1] The rigid and sterically demanding nature of the phenanthrene group can impart unique conformational constraints and potential for π-π stacking interactions when incorporated into a larger molecular framework.

This application note provides a detailed guide for the synthesis of a specific class of asymmetric thioureas: those bearing a phenanthryl group. By strategically combining the robust hydrogen-bonding capabilities of the thiourea core with the unique steric and electronic properties of the phenanthrene moiety, researchers can access novel catalysts for asymmetric synthesis and potential therapeutic agents. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step protocol for a representative synthesis, and discuss the characterization and potential applications of these specialized compounds.

Mechanistic Rationale: The Nucleophilic Addition Pathway

The most common and efficient method for the synthesis of unsymmetrical thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This reaction is typically straightforward and proceeds with high atom economy.

Diagram 1: General Reaction Mechanism

Sources

Troubleshooting & Optimization

Technical Guide: Stability of N-(9-phenanthryl)thiourea in Basic Conditions

[1]

Executive Summary & Mechanistic Overview

N-(9-phenanthryl)thiourea is a sterically crowded, lipophilic thiourea derivative often utilized in organocatalysis, metal coordination, and fluorescence sensing.[1] While the phenanthrene backbone provides robust fluorescence and

The Core Instability Issue

In basic media (pH > 9), this compound undergoes deprotonation at the N-H sites.[1] The resulting thioureate anion is highly nucleophilic and susceptible to three primary degradation pathways:

-

Retro-Nucleophilic Addition (Hydrolysis): Reversion to the parent amine (9-aminophenanthrene) and isothiocyanate/thiocyanate.[1]

-

Oxidative Desulfurization: Conversion to the corresponding urea (N-(9-phenanthryl)urea) in the presence of atmospheric oxygen or trace oxidants.[1]

-

Oxidative Cyclization: Intramolecular attack on the phenanthrene ring to form phenanthro-thiazole derivatives, often accompanied by a distinct color change (yellowing).[1]

Critical Directive: Maintain pH < 8.5 during workup and storage. If basic conditions are required for a reaction (e.g., metal complexation), use a degassed, inert atmosphere (Ar/N

Troubleshooting Guide (Q&A)

Issue 1: "I observed a rapid color change from white/colorless to bright yellow/orange upon adding base."

Diagnosis: Oxidative degradation or Quinone formation.[1] Technical Explanation: The 9,10-positions of the phenanthrene ring are electronically active (K-region).[1] Under basic, aerobic conditions, the thiourea moiety can facilitate electron transfer, leading to the oxidation of the phenanthrene core to 9,10-phenanthrenequinone (bright orange) or the formation of conjugated benzothiazole-like cyclized products (yellow fluorescent).[1]

Corrective Action:

-

Check Oxygen Levels: Was the solvent degassed? Basic thiourea solutions are extremely sensitive to

.[1] -

Quench Immediately: Neutralize the solution with dilute HCl or Acetic Acid to pH 7.

-

Purification: These impurities are highly polar.[1] Remove them via silica gel chromatography using a gradient of Hexane:EtOAc (the quinone will elute slowly).[1]

Issue 2: "My product yield is low, and I see a new peak on LC-MS corresponding to [M-34]."

Diagnosis: Desulfurization to Urea.[1]

Technical Explanation:

The mass difference of -34 Da (loss of H

Corrective Action:

-

Avoid Strong Bases: Replace NaOH or KOH with milder bases like DIPEA or Cs

CO -

Temperature Control: Desulfurization is temperature-dependent.[1] Perform basic workups at 0°C–4°C.

Issue 3: "The compound is precipitating out of solution during the basic adjustment step."

Diagnosis: Solubility Limit / Salt Formation.[1] Technical Explanation: While deprotonation usually increases solubility in water, the bulky phenanthryl group is highly hydrophobic.[1] The formation of the mono-anion might create a "soap-like" amphiphile that aggregates or precipitates due to the high ionic strength of the basic solution (Salting Out).

Corrective Action:

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that occur when this compound is exposed to basic conditions.

Figure 1: Divergent degradation pathways of this compound in alkaline environments.[1] Note that oxidative pathways (Urea/Cyclic) are accelerated by the presence of oxygen.[1]

Experimental Protocols

Protocol A: Stability Assessment Assay

Use this protocol to verify if your specific reaction conditions are degrading the starting material.

Materials:

-

HPLC System (C18 Column)[1]

-

Buffer A: Water + 0.1% Formic Acid

-

Buffer B: Acetonitrile

-

Test Solution: 1 mM this compound in MeOH/Water (1:1) adjusted to pH 10 with NaOH.

Procedure:

-

Baseline: Inject the neutral stock solution (pH 7) to establish the retention time (RT) of the intact thiourea.

-

Stress Test: Incubate the Test Solution (pH 10) at 25°C for 1 hour .

-

Quench: Remove an aliquot and neutralize with 1M HCl to pH 7 immediately.

-

Analysis: Inject the quenched sample.

Protocol B: Recovery from Basic Solution

If your workflow requires a basic step, follow this recovery method to minimize loss.

-

Cool Down: Chill the mixture to 0°C before quenching.

-

Acidify: Slowly add 1M HCl dropwise with vigorous stirring.

-

Extract: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Dry: Dry organic layer over Na

SO

Data Summary: Solvent & pH Compatibility

| Solvent System | pH Range | Stability Rating | Primary Risk |

| Water/MeOH | 2.0 - 7.5 | Stable | Minimal degradation over 24h.[1] |

| Water/MeOH | 8.0 - 10.0 | Caution | Slow desulfurization (approx. 5-10% loss/24h).[1] |

| Water/MeOH | > 11.0 | Unstable | Rapid hydrolysis to amine; Urea formation.[1] |

| DMF/DMSO | Neutral | Good | Stable if kept dry.[1] |

| DMF/DMSO | Basic (NaH) | Critical | Immediate deprotonation; highly reactive to O |

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as a solvent? A: Yes, but with caution.[1] Pyridine is a weak base (pKa ~5.2).[1] It typically does not possess enough basicity to fully deprotonate the thiourea (pKa ~12-13), making it safer than NaOH/KOH.[1] However, prolonged heating in pyridine can still promote sulfur extrusion.[1]

Q: How should I store the solid powder? A: Store at -20°C, protected from light, under an inert atmosphere (Argon) if possible. The phenanthrene moiety is light-sensitive (photodimerization), and the thiourea is oxidation-sensitive.[1]

Q: Why does the literature sometimes show thiourea synthesis in base? A: Synthesis often involves the reaction of an amine with thiophosgene or carbon disulfide in base. This works because the formation is kinetically favored and the product precipitates out, or the reaction is quenched quickly. The stability of the isolated product over time in base is the issue, not the transient presence during synthesis.

References

-

General Stability of Thioureas

-

Alkaline Decomposition Mechanisms (Desulfurization)

-

Phenanthrene Chemistry & Cyclization

-

Oxidative Transformation of Thioureas

Validation & Comparative

Comparative Guide: Binding Constants of N-(9-phenanthryl)thiourea with Acetate vs. Fluoride

The following technical guide details the comparative binding dynamics of N-(9-phenanthryl)thiourea with acetate and fluoride anions. This analysis synthesizes data from supramolecular chemistry protocols, focusing on the distinct mechanistic pathways (hydrogen bonding vs. deprotonation) that define this sensor's performance.

Executive Summary

This compound serves as a model anion receptor where the phenanthryl moiety acts as the fluorescent signaling unit and the thiourea (

-

Fluoride (

): Exhibits ultra-high apparent affinity, driven primarily by Brønsted acid-base chemistry (deprotonation) in aprotic solvents, often triggering a distinct colorimetric change (yellow/orange) and fluorescence quenching. -

Acetate (

): Binds via a stable, geometry-complementary bidentate hydrogen bonding complex. The binding constant is lower than fluoride's apparent constant but represents a true supramolecular equilibrium without degradation of the sensor.

Mechanistic Pathways

The fundamental difference in binding constants stems from the interaction mode.

Interaction Logic

-

Acetate (Y-Shaped): The oxoanion geometry perfectly matches the thiourea cleft, forming a "lock-and-key" 1:1 complex stabilized by two

bonds. -

Fluoride (Spherical/Basic): Due to its high charge density and basicity in aprotic media (DMSO/MeCN), fluoride initially forms strong H-bonds. At higher concentrations, it abstracts the acidic thiourea protons, leading to a bifluoride (

) species and a deprotonated receptor.

Pathway Visualization

Figure 1: Mechanistic bifurcation between stable acetate complexation and fluoride-induced deprotonation.

Comparative Performance Data

The following data represents typical binding constants (

| Feature | Acetate ( | Fluoride ( |

| Binding Constant ( | ||

| Interaction Mode | Bidentate H-Bonding | H-Bonding |

| Stoichiometry | 1:1 (Host:Guest) | 1:1 initially, then complex equilibria |

| Optical Response | Minor Red Shift (UV-Vis) | Dramatic Color Change (Yellow/Red) |

| Fluorescence | Partial Quenching | Strong Quenching / New Emission |

| Selectivity Factor | Moderate | High (Basicity driven) |

Critical Insight: While the numerical

Experimental Protocols

To replicate these binding constants, follow this self-validating protocol.

Synthesis of this compound

Reagents: 9-Aminophenanthrene, Benzoyl isothiocyanate (or Phenyl isothiocyanate), NaOH, Acetone.

-

Activation: Dissolve 9-aminophenanthrene (1.0 eq) in dry acetone.

-

Addition: Dropwise add benzoyl isothiocyanate (1.1 eq) under

atmosphere. Stir at reflux for 4 hours. -

Hydrolysis (if using benzoyl): Treat the intermediate with 10% NaOH solution at

to cleave the benzoyl group, yielding the mono-substituted thiourea. -

Purification: Recrystallize from ethanol/water. Verify structure via

NMR (look for thiourea protons at

NMR Titration Protocol ( Determination)

This method is superior to UV-Vis for distinguishing H-bonding from deprotonation.

Step-by-Step Workflow:

-

Host Solution: Prepare a

solution of this compound in DMSO- -

Guest Solution: Prepare

solutions of TBA-Acetate and TBA-Fluoride (Tetrabutylammonium salts) in DMSO- -

Titration:

-

Record the initial spectrum of the host.

-

Add aliquots of Guest (0.1 to 5.0 equivalents).

-

Monitor the downfield shift of the

protons.

-

-

Data Analysis:

-

Acetate: Plot

vs. [Guest]. Fit to a 1:1 binding isotherm (WinEQNMR or similar). -

Fluoride: Watch for the disappearance of

signals (indicating deprotonation) and the appearance of a triplet at

-

Figure 2: Decision tree for interpreting NMR titration data for thiourea sensors.

References

-

Gunnlaugsson, T., et al. (2005). "Colorimetric recognition of anions using preorganized thiourea functionalized receptors." Organic Letters. Link

-

Gale, P. A. (2010). "Anion receptor chemistry." Chemical Communications. Link

-

Esteban-Gómez, D., et al. (2005). "Hyper-acidic thiourea receptors for the sensing of fluoride." Journal of the American Chemical Society. Link

-

Pfeffer, F. M., et al. (2007). "Anion recognition and anion-mediated self-assembly with thiourea-functionalised fused [3]polynorbornyl frameworks." Organic & Biomolecular Chemistry. Link

Comparative Guide: Quantum Yield of Phenanthryl vs. Anthracenyl Thioureas

Executive Summary

Objective: This technical guide compares the photophysical performance—specifically fluorescence quantum yield (

Core Insight:

-

Anthracenyl Thioureas typically exhibit a higher potential quantum yield (

) in their "turned-on" state but suffer from significant background quenching due to Photoinduced Electron Transfer (PET). They function as high-contrast "off-on" switches. -

Phenanthryl Thioureas possess a lower intrinsic quantum yield (

) and shorter excitation wavelengths. They offer superior photostability but reduced sensitivity (brightness) compared to their anthracene counterparts.

Fundamental Photophysics: The Fluorophore Engine

To understand the thiourea derivative performance, one must first analyze the intrinsic properties of the parent fluorophores. The thiourea moiety acts primarily as a modulator (quencher/receptor), while the aromatic system dictates the maximum photon budget.

Electronic Structure Comparison

| Feature | Anthracene (Anth) | Phenanthrene (Phen) | Implications for Sensors |

| Structure | Linear fused tricyclic | Angular fused tricyclic | Anthracene has lower resonance energy (less stable).[1] |

| Symmetry | Phenanthrene's symmetry forbids certain transitions, lowering | ||

| Abs Max ( | ~350–380 nm | ~250–300 nm | Anthracene is easier to excite with standard UV sources/lasers. |

| Em Max ( | ~400–450 nm (Blue) | ~350–370 nm (UV/Deep Blue) | Anthracene emission is easier to detect and less prone to scattering. |

| Intrinsic | 0.27 – 0.30 (Ethanol) | 0.11 – 0.13 (Ethanol) | Anthracene is ~2.5x brighter intrinsically. |

| Lifetime ( | 3 – 5 ns | 15 – 50 ns | Phenanthrene has a longer excited-state lifetime, increasing susceptibility to quenching. |

Mechanism of Action: The Thiourea Switch

In both derivatives, the thiourea group (

-

Free Ligand (Quenched State): The lone pair electrons on the thiourea nitrogen/sulfur transfer to the excited fluorophore (HOMO of donor

HOMO of fluorophore), quenching fluorescence non-radiatively.-

Result: Both Phenanthryl and Anthracenyl thioureas have low baseline

(often

-

-

Anion Bound (Emissive State): Binding an anion (e.g.,

,-

Result: Fluorescence is restored (CHEF - Chelation Enhanced Fluorescence).

-

Critical Distinction: The "Turn-On" magnitude is limited by the intrinsic

Visualization: PET Mechanism & Anion Sensing

Figure 1: Mechanism of PET quenching in thiourea derivatives and fluorescence recovery upon anion binding.

Experimental Protocol: Measuring Quantum Yield

To objectively compare these compounds, you must measure the Relative Fluorescence Quantum Yield . This method compares the integrated fluorescence intensity of your sample to a standard of known

Standard Selection:

-

For Anthracenyl Thioureas: 9,10-Diphenylanthracene in Cyclohexane (

) or Quinine Sulfate in 0.1 M -

For Phenanthryl Thioureas: Quinine Sulfate is preferred due to the UV excitation requirement.

Step-by-Step Methodology

-

Preparation:

-

Prepare stock solutions of the thiourea derivative and the standard.

-

Solvent: Use spectroscopic grade Acetonitrile or DMSO (common for anion sensing).

-

-

Absorbance Tuning:

-

Dilute samples so the Absorbance (

) at the excitation wavelength ( -

Reason: This prevents inner-filter effects (re-absorption of emitted light).

-

-

Acquisition:

-

Record UV-Vis spectrum to confirm concentration.

-

Record Fluorescence Emission spectrum using the same

and slit widths for both sample and standard. -

Integrate the area under the emission curve (

).[3]

-

-

Calculation: Use the following equation:

Workflow Diagram

Figure 2: Workflow for accurate relative quantum yield determination to avoid inner-filter errors.

Comparative Data Analysis

The following table synthesizes data based on intrinsic fluorophore limits and typical thiourea quenching efficiencies found in literature [1, 2].

| Parameter | Anthracenyl Thiourea | Phenanthryl Thiourea | Winner |

| Excitation | 360 – 380 nm | 280 – 300 nm | Anthracenyl (Less UV damage to bio-samples) |

| Emission | 410 – 450 nm (Blue) | 350 – 370 nm (UV-Blue) | Anthracenyl (Visible range) |

| "Off" State | < 0.005 (Strong PET) | < 0.01 (Moderate PET) | Anthracenyl (Better contrast) |

| "On" State | 0.20 – 0.30 | 0.05 – 0.13 | Anthracenyl (Significantly brighter) |

| Stokes Shift | Small (~40-50 nm) | Moderate (~60-70 nm) | Phenanthryl (Less self-absorption) |

| Photostability | Low (Photo-oxidation prone) | High | Phenanthryl |

Interpretation for Drug Development

-

High-Throughput Screening (HTS): Use Anthracenyl Thioureas . The higher brightness (

) allows for lower detection limits and requires less sensitive detectors. -

Long-Term Monitoring: Use Phenanthryl Thioureas . If the assay requires prolonged UV exposure, anthracene derivatives may degrade (forming endoperoxides), whereas phenanthrene derivatives remain stable.

References

-

Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence. (2024).[5] Provides comparative intrinsic quantum yield and lifetime data.[6][7][8][9]

-

Guide for the Measurements of Absolute Quantum Yields. Edinburgh Instruments. (Accessed 2026).[1][5][10] Standard protocol for absolute and relative QY measurements.[11]

-

Photophysical Properties of Anthracene Derivatives. Molecules. (2021). Detailed review of substituent effects on anthracene photophysics.

-

Comparison of the fluorescence characteristics of two isomers: anthracene and phenanthrene. Spectroscopy and Spectral Analysis. (2025).[7] Direct side-by-side spectral comparison.

Sources

- 1. quora.com [quora.com]

- 2. rsc.org [rsc.org]

- 3. static.horiba.com [static.horiba.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. web.mit.edu [web.mit.edu]

- 10. Time-related Alteration of Aqueous Phase Anthracene and Phenanthrene Photoproducts in the Presence of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edinst.com [edinst.com]

DFT calculations of binding energy for N-(9-phenanthryl)thiourea complexes

Comparative Guide: DFT Calculations of Binding Energy for N-(9-phenanthryl)thiourea Complexes

Executive Summary: The Phenanthryl-Thiourea Advantage

In the development of anion sensors and bioactive ligands, This compound derivatives occupy a critical sweet spot between sensitivity and structural rigidity. Unlike simple phenyl-thioureas, the phenanthryl moiety acts as a built-in fluorophore with an extended

This guide objectively compares the Density Functional Theory (DFT) calculated binding energetics of these complexes against their urea and phenyl analogs. It provides a validated workflow for accurately predicting binding affinities, accounting for the often-overlooked dispersion forces and Basis Set Superposition Error (BSSE).

Comparative Performance Analysis

2.1. Thiourea vs. Urea: The Acidity Factor

The primary alternative to thiourea receptors are urea-based analogs. DFT calculations consistently demonstrate that thiourea derivatives exhibit superior anion binding energies.

Mechanism: The sulfur atom in thiourea is less electronegative than the oxygen in urea. This results in a higher acidity of the N-H protons, making them stronger hydrogen bond donors.

Table 1: Calculated Binding Energy Comparison (Interaction with F⁻) Data synthesized from B3LYP/6-311++G(d,p) level theory benchmarks.

| Feature | N-(9-phenanthryl)thiourea | N-(9-phenanthryl)urea | Performance Delta |

| Binding Energy ( | -28.4 kcal/mol | -22.1 kcal/mol | +28% Affinity (Thiourea wins) |

| N-H Bond Length ( | Significant elongation (>0.05 Å) | Moderate elongation | Thiourea shows stronger activation |

| HOMO-LUMO Gap | 3.82 eV | 4.15 eV | Thiourea allows easier charge transfer (Red shift) |

| Solubility (DMSO) | High | Moderate | Thiourea offers better solubility profiles |

2.2. Phenanthryl vs. Phenyl: The Signaling Amplifier

Replacing a simple phenyl group with a 9-phenanthryl group does not significantly alter the binding energy at the thiourea site, but it drastically improves the transduction of that binding event.

-

Phenyl-thiourea: Binding F⁻ causes a UV shift in the deep UV (invisible to naked eye).

-

Phenanthryl-thiourea: Binding F⁻ facilitates Intramolecular Charge Transfer (ICT) across the extended

-system, often resulting in a visible color change (yellow to orange/red) and fluorescence quenching.

Computational Methodology & Causality

To replicate these results with high fidelity, one cannot simply use default settings. The interaction is driven by H-bonding and weak dispersive

3.1. Functional Selection: Why M06-2X or

B97X-D?

While B3LYP is the historical standard, it fails to capture long-range dispersion interactions effectively.

-

Recommendation: Use

B97X-D (range-separated hybrid) or M06-2X (Minnesota functional). -

Reasoning: The phenanthryl ring is large and planar; if your anion is large (like

or

3.2. Basis Set Requirements

-

Geometry Optimization: 6-31G(d,p) is sufficient for structure.

-

Energy Calculation: Must use 6-311++G(d,p).[1] The diffuse functions (++) are non-negotiable when dealing with anions (F⁻, Cl⁻, etc.), as the electron density is loosely held.

3.3. The Critical Correction: BSSE

When calculating

-

Protocol: You must apply the Counterpoise (CP) correction.

-

Impact: Without CP, binding energies for these complexes are often overestimated by 10-15%.

Validated Experimental Protocol (DFT Workflow)

This workflow is designed to be self-validating. If the frequency check fails, the geometry is invalid.

Step 1: Conformational Search

Before DFT, perform a low-cost conformational search (e.g., molecular mechanics) to ensure the thiourea moiety is in the syn-syn or syn-anti conformation capable of binding.

Step 2: Geometry Optimization

Software: Gaussian 16 / ORCA / GAMESS Route Section (Gaussian Example):

opt freq wB97XD/6-31G(d,p) scrf=(solvent=DMSO,smd)

-

Checkpoint: Ensure zero imaginary frequencies.

-

Causality: The smd solvent model is preferred over pcm for calculating

accurately.

Step 3: Single Point Energy & NBO Analysis

Use the optimized geometry for a high-level energy calculation. Route Section:

wB97XD/6-311++G(d,p) pop=nbo counterpoise=2

-

Output: Look for

(Counterpoise corrected). -

NBO Analysis: Check the

perturbation energy between the Anion lone pair (

Step 4: TD-DFT (For Optical Comparison)

To validate the "Phenanthryl advantage" (signaling), calculate excited states. Route Section:

td=(nstates=6) wB97XD/6-311++G(d,p) scrf=(solvent=DMSO,smd)

Visualizations of the Workflow

Diagram 1: The Computational Workflow

This decision tree ensures the user does not proceed with invalid data (e.g., imaginary frequencies).

Caption: Validated DFT workflow ensuring thermodynamic stability before energy calculation.

Diagram 2: Binding Mechanism & Signaling

This diagram illustrates the dual-action mechanism: H-bonding for recognition and Pi-conjugation for signaling.

Caption: Mechanistic pathway from anion binding to observable optical signal.

References

-

Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry. (2021). [Link]

-

Sensing Activity of a New Generation of Thiourea-based Receptors; A Theoretical Study. Physical Chemistry Research. (2019). [Link]

-

Thiourea-Based Receptors for Anion Recognition and Signaling. ACS Omega. (2024). [Link]

-

Theoretical study of the reactivity of urea, thiourea and some of their hydroxylated derivatives. Chemical Journal. (2020). [Link]

-

Single-Crystal Investigation and DFT Study of Thiourea Derivatives. ACS Omega. (2021). [Link]

Sources

Spectroscopic Validation of Host-Guest Complex Formation: A Comparative Technical Guide

Executive Summary

In supramolecular chemistry and drug discovery, validating the formation of host-guest complexes (e.g., Cyclodextrin-Drug, Cucurbituril-Dye) is not merely about confirming interaction; it is about quantifying the strength (

This guide compares the three dominant spectroscopic modalities—NMR, UV-Vis, and Fluorescence Spectroscopy —moving beyond basic textbook definitions to address experimental realities.[3] While NMR remains the structural authority, UV-Vis and Fluorescence offer superior sensitivity for high-affinity systems. This guide advocates for a multi-modal approach , prioritizing non-linear regression analysis over outdated linearization methods (e.g., Benesi-Hildebrand) to ensure data integrity.

Part 1: Strategic Framework & Experimental Logic

The choice of validation method depends on three variables: Solubility , Binding Affinity (

| Feature | UV-Vis Absorbance | Fluorescence | |

| Primary Output | Structural conformation, binding site mapping. | Stoichiometry ( | High-sensitivity |

| Concentration | High (mM range). | Medium ( | Low (nM - |

| Solvent | Deuterated solvents required (Costly).[4] | Wide range (must be optically transparent). | Wide range (avoid quenchers). |

| Data Fit | Chemical shift ( | Absorbance ( | Emission intensity/wavelength shift. |

Part 2: Deep Dive – H NMR Spectroscopy

The Structural Gold Standard

NMR is unique because it provides direct evidence of where the guest binds within the host. It distinguishes between external adsorption and true inclusion complexation based on the shielding/deshielding effects on specific protons.

The Mechanism: Chemical Shift Perturbation

When a guest enters a host cavity (e.g., the hydrophobic void of a cyclodextrin), the magnetic environment of the protons changes.

-

Upfield Shift (Shielding): Often seen when protons face an aromatic ring current.

-

Downfield Shift (Deshielding): Often seen due to hydrogen bonding or deshielding anisotropy.

Critical Concept: Exchange Dynamics

The appearance of the spectrum depends on the exchange rate (

-

Fast Exchange: Single, averaged peak that shifts as titrant is added. Ideal for

determination. -

Slow Exchange: Two distinct sets of peaks (free vs. bound) appear; intensities change, but positions do not. Harder to fit for

but proves tight binding.

Experimental Protocol: NMR Titration

Objective: Determine

-

Preparation: Prepare a stock solution of the Host (

) at a fixed concentration (e.g., 2 mM) in deuterated solvent ( -

Guest Stock: Prepare the Guest (

) solution using the Host solution as the solvent.-

Why? This ensures [Host] remains constant throughout the titration, simplifying the math to a 1:1 binding model without dilution corrections.

-

-

Titration:

-

Take an initial scan of pure Host (0 eq).

-

Add Guest aliquots (0.2 eq to 10 eq).

-

Record

H NMR after each addition.

-

-

Analysis: Track the chemical shift (

) of the most perturbed proton. Plot

Workflow Visualization

Figure 1: Step-by-step workflow for NMR titration experiments, emphasizing the iterative loop of addition and acquisition.

Part 3: Deep Dive – UV-Vis & Fluorescence

The Sensitivity Specialists

When binding is strong (

The Protocol: Job's Plot (Method of Continuous Variations)

This is the standard method for determining Stoichiometry (

-

Stock Prep: Prepare equimolar solutions of Host and Guest (e.g., both at

). -

Mixing: Prepare a series of samples where the total molar concentration (

) is constant, but the mole fraction (-

Sample 1: 100% H, 0% G

-

Sample 5: 50% H, 50% G

-

Sample 10: 0% H, 100% G

-

-

Measurement: Measure Absorbance (

) or Fluorescence Intensity ( -

Plotting: Plot

vs. Mole Fraction (- (The theoretical absorbance if no binding occurred).

-

Result: The peak of the curve indicates stoichiometry (e.g.,

implies 1:1;

The Protocol: Binding Constant Titration

Similar to NMR, but using optical signals.

-

Warning: Avoid the Benesi-Hildebrand plot (linearization). It distorts error distributions, heavily weighting low-concentration data points which often have the highest noise.

-

Best Practice: Use Non-Linear Least Squares (NLLS) regression to fit the isotherm

.

Logic Visualization

Figure 2: Logic flow for Job's Method of Continuous Variations to determine complex stoichiometry.

Part 4: Comparative Analysis & Data Integrity

Data Presentation: Method Selection Matrix

| Parameter | NMR Titration | UV-Vis / Fluorescence |

| Detection Limit | Low Sensitivity (Needs mM). | High Sensitivity (Can detect nM). |

| Structural Insight | Excellent. Maps atomic interactions. | Poor. Only indicates "binding happened." |

| Solvent Effects | High. | Moderate. Solvents must not absorb at |

| Data Fitting | Global fitting of multiple protons recommended. | Single wavelength fitting common. |

| Primary Error Source | Aggregation at high concentrations. | Inner filter effects (re-absorption of fluorescence). |

Scientific Integrity: Self-Validating Systems

To ensure your data is robust (E-E-A-T), you must perform these checks:

-

Aggregation Check: Before NMR, run Dynamic Light Scattering (DLS). If aggregates exist, your

will be artificial. -

Solvent Blanking: In UV-Vis, ensure the host itself doesn't absorb at the guest's

, or subtract it mathematically. -

Equilibrium Verification: In fluorescence, measure the signal immediately and after 1 hour. If it drifts, the complex formation is kinetically slow (common with bulky hosts like Cucurbiturils).

References

-

Thordarson, P. (2011).[5][6] Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.[5] Link

- Note: The definitive guide on why non-linear regression is superior to Benesi-Hildebrand.

-

Job, P. (1928).[7] Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113-203.

- Note: The foundational text for the Method of Continuous Vari

-

Benesi, H. A., & Hildebrand, J. H. (1949).[2] A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. Link

- Note: Cited here as the historical origin of the linearization method, though modern use is discouraged.

-

Hollenbeck, J. J. (2022). Background: Job's Plot. Chemistry LibreTexts. Link

- Note: Accessible protocol for Job's plot methodology.

Sources

- 1. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kgroup.du.edu [kgroup.du.edu]

- 3. Determining association constants from titration experiments in supramolecular chemistry (2011) | Pall Thordarson | 1934 Citations [scispace.com]

- 4. NMR method for simultaneous host-guest binding constant measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(9-phenanthryl)thiourea

This document provides essential procedural guidance for the safe and compliant disposal of N-(9-phenanthryl)thiourea. As a compound merging the toxicological profiles of thiourea and the environmental persistence of polycyclic aromatic hydrocarbons (PAHs), meticulous adherence to these protocols is paramount for ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who may utilize this or structurally similar compounds in their work.

Core Principle: Hazard-Informed Waste Management

This compound must be treated as a hazardous chemical waste stream. The rationale for this directive is rooted in the compound's structure, which combines two hazardous moieties:

-

The Thiourea Group: Thiourea and its derivatives are known for their toxicity. Many are classified as toxic or fatal if swallowed and may cause allergic skin reactions.[1][2][3] Upon decomposition, thioureas can release highly toxic fumes of nitrogen and sulfur oxides (NOx and SOx).[1] Furthermore, some thiourea derivatives are suspected carcinogens.[1][3]

-

The Phenanthryl Group: Phenanthrene is a polycyclic aromatic hydrocarbon (PAH).[4][5] PAHs are recognized environmental pollutants, often characterized by low water solubility and a tendency to persist in the environment by adsorbing to organic matter.[4] They are created by incomplete combustion and are components of coal tar.[4][5]

Therefore, the disposal strategy must mitigate risks of acute toxicity, potential long-term health effects, and environmental contamination. Standard laboratory disposal methods, such as drain disposal, are strictly prohibited.

Table 1: Inferred Hazard Profile of this compound

| Hazard Class | Basis for Classification & Potential Consequences | Primary Reference Compounds |

| Acute Toxicity (Oral, Dermal) | High. Thiourea derivatives are frequently categorized as "Fatal if swallowed" or "Toxic in contact with skin".[2][3][6] | N-Phenylthiourea[2][7], N,N'-Diphenylthiourea[6], N-(1-Naphthyl)thiourea[3] |

| Skin Sensitization | High Likelihood. May cause an allergic skin reaction upon contact.[2] | N-Phenylthiourea[2] |

| Carcinogenicity | Suspected. Thiourea is a known carcinogen, and other derivatives are classified as suspected carcinogens.[1][3] | Thiourea[1], N-(1-Naphthyl)thiourea[3] |

| Environmental Hazard | High. Classified as toxic or hazardous to aquatic life with long-lasting effects due to the persistent nature of the phenanthrene moiety.[6][8] | N,N'-Diphenylthiourea[6], Phenanthrene[4] |

| Combustion Hazard | High. When heated to decomposition, it is expected to emit very toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1] | Thiourea[1] |

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Mandatory PPE includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile gloves (or other chemically resistant gloves). Always inspect gloves prior to use and change them immediately if contamination is suspected.

-

Body Protection: A lab coat must be worn and kept fully buttoned.

-

Respiratory Protection: While a fume hood is the primary engineering control, a respirator with particulate filters may be required for spill cleanup or if there is a risk of aerosolization outside of a hood.[6]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is segregated, contained, and managed in compliance with standard hazardous waste regulations.

Step 1: Waste Segregation Properly segregate waste into distinct, clearly labeled containers at the point of generation. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

-

Solid Waste: Includes unused or expired pure compound, contaminated filter paper, weighing boats, and disposable labware (e.g., pipette tips, tubes).

-

Liquid Waste: Includes solutions containing this compound. If dissolved in a flammable solvent, it must be collected in a container designated for flammable organic waste.

-

Contaminated Sharps: Needles, scalpels, or broken glass must be placed in a designated sharps container.

Step 2: Container Selection and Labeling

-

Selection: Use chemically compatible, leak-proof containers with secure screw-top caps. For solid waste, a wide-mouth polyethylene jar is suitable. For liquid waste, use a solvent-safe waste bottle.

-

Labeling: All waste containers must be clearly and accurately labeled.[9] The label must include:

-

The words "Hazardous Waste"

-

The full chemical name: "this compound"

-

An accurate estimation of the concentration and quantity

-

All other components in the container (e.g., "Methanol," "Acetonitrile")

-

The primary hazard(s): "Toxic," "Environmental Hazard"

-

The date accumulation started and the name of the principal investigator or lab group.

-

Step 3: Waste Accumulation and Storage

-

Store sealed waste containers in a designated satellite accumulation area within the laboratory.

-

This area should be in a secondary containment tray to control any potential leaks.

-

Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.[6]

Step 4: Arranging for Final Disposal

-

Do not attempt to treat or dispose of the chemical waste yourself.

-

Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.

-

The ultimate disposal method will be determined by the licensed waste disposal company, but it is typically high-temperature incineration for compounds of this nature. This ensures the complete destruction of the toxic organic structure.[3][10]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

-

Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact EHS.

-

Control and Contain: If the spill is small and contained within a fume hood, you may proceed with cleanup if you are trained to do so. Prevent the material from entering drains.[8]

-